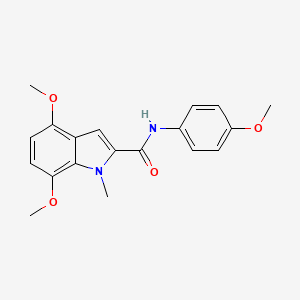

4,7-dimethoxy-N-(4-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide

Description

4,7-Dimethoxy-N-(4-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide is a synthetic indole derivative characterized by:

- Indole core substituted with methoxy groups at positions 4 and 5.

- N-1 methyl group on the indole nitrogen.

- Carboxamide group at position 2, linked to a 4-methoxyphenyl moiety.

Properties

Molecular Formula |

C19H20N2O4 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

4,7-dimethoxy-N-(4-methoxyphenyl)-1-methylindole-2-carboxamide |

InChI |

InChI=1S/C19H20N2O4/c1-21-15(19(22)20-12-5-7-13(23-2)8-6-12)11-14-16(24-3)9-10-17(25-4)18(14)21/h5-11H,1-4H3,(H,20,22) |

InChI Key |

YSCWHGOOHZUZSD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NC3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4,7-dimethoxy-N-(4-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of methoxy groups and the carboxamide functionality. Common reagents used in these reactions include methoxybenzene, methyl iodide, and various catalysts to facilitate the reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated and scalable processes.

Chemical Reactions Analysis

4,7-dimethoxy-N-(4-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups using appropriate nucleophiles.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

4,7-dimethoxy-N-(4-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth and inflammation.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4,7-dimethoxy-N-(4-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and inflammation. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

Indole-Based Analogues

N-(4-Benzoylphenyl)-5-Fluoro-1H-Indole-2-Carboxamide (Compound 3, )

- Core : Indole with 5-fluoro substitution.

- Carboxamide substituent : 4-Benzoylphenyl.

- Properties :

5-Fluoro-N-[2-(4-Methylbenzoyl)Phenyl]-1H-Indole-2-Carboxamide (Compound 4, )

- Core : Indole with 5-fluoro substitution.

- Carboxamide substituent : 2-(4-Methylbenzoyl)phenyl.

- Properties :

- Steric hindrance from ortho-substitution reduces yield (10%) .

- Methylbenzoyl group increases lipophilicity compared to methoxyphenyl.

Heterocyclic Analogues

(E)-6,7-Dimethoxy-N-[2-[3-(4-Methoxyphenyl)Acrylamido]Ethyl]Quinoline-2-Carboxamide () Core: Quinoline with 6,7-dimethoxy groups. Carboxamide substituent: Ethyl spacer with 4-methoxyphenyl acrylamido group. Biological Activity:

- Significant anti-Aβ42 aggregation activity (IC₅₀ < 10 μM) .

- Molecular docking suggests interactions with Aβ42 via hydrogen bonding and π-π stacking .

N-[4-(4-Methoxyphenyl)-Thiazol-2-yl]-... Hydrobromide ()

- Core : Thiazole ring.

- Substituent : 4-Methoxyphenyl linked to a tetrahydro-azepin moiety.

- Biological Activity :

Positional Isomers

4,7-Dimethoxy-N-(3-Methoxyphenyl)-1-Methyl-1H-Indole-2-Carboxamide ()

- Variation : 3-Methoxyphenyl vs. 4-methoxyphenyl on the carboxamide.

- Impact : Altered electronic distribution and steric interactions due to para-to-meta substitution.

Comparative Data Table

Key Observations

Electronic Effects: Methoxy groups enhance electron density, improving solubility and hydrogen-bonding capacity vs. fluorine or benzoyl groups . Quinoline derivatives exhibit redshifted absorption (λmax ~745 nm) due to extended conjugation, unlike indoles .

Synthetic Challenges: Ortho-substituted phenyl groups (e.g., Compound 4, ) reduce yields due to steric hindrance . Indole derivatives generally require reflux conditions with NaOEt/DMSO, while quinoline hybrids employ acrylamido coupling .

Biological Relevance: The 4-methoxyphenyl moiety is recurrent in bioactive compounds (e.g., anti-Aβ42, cardioprotective agents), suggesting its role in target engagement . Indole cores may favor blood-brain barrier penetration vs. thiazoles or quinolines .

Biological Activity

4,7-Dimethoxy-N-(4-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of indole derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure

The structural formula of this compound can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies focusing on its cytotoxic effects against cancer cell lines, antimicrobial properties, and mechanisms of action.

Anticancer Activity

Research has shown that indole derivatives exhibit significant anticancer properties. The compound has been tested against several cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The following table summarizes the cytotoxic activity observed in these studies:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | 0.9 | Induces apoptosis via mitochondrial pathway |

| MCF-7 | 0.55 | Disrupts microtubule formation |

| HeLa | 0.50 | Triggers G2/M phase arrest |

These findings suggest that the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study conducted on various bacterial strains reported the following minimum inhibitory concentrations (MIC):

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Bacillus subtilis | 10 |

The results indicate that the compound possesses notable antibacterial properties, making it a candidate for further development as an antimicrobial agent.

The mechanisms underlying the biological activities of this compound have been explored through various studies:

- Cytotoxicity : The compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential.

- Antibacterial Activity : It inhibits bacterial growth by interfering with cell wall synthesis and disrupting membrane integrity.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- In Vivo Studies : In a xenograft model using MCF-7 cells, treatment with the compound resulted in a significant reduction in tumor size by approximately 75% without notable toxicity to surrounding tissues.

- Structure-Activity Relationship (SAR) : SAR studies revealed that modifications to the methoxy groups significantly influenced both cytotoxicity and selectivity towards cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.